molecular formula C12H12ClN3O2 B2903950 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154372-75-4

1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2903950
CAS No.: 1154372-75-4
M. Wt: 265.7
InChI Key: NSTZAOSCRNFQPX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.70 g/mol . It belongs to the class of 1,2,4-triazole derivatives, which are five-membered heterocyclic rings known to be important fragments in the development of bioactive molecules . Specifically, 1,2,4-triazole derivatives have been extensively researched for their fungicidal properties in agricultural chemistry . These compounds often act as sterol demethylation inhibitors (DMI fungicides), which work by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane . This mechanism can lead to impaired membrane function and cell wall damage, effectively inhibiting fungal growth . While this specific propyl derivative is available for research, related 1,2,4-triazole compounds with amino acid fragments have demonstrated significant broad-spectrum antifungal activity against various phytopathogenic fungi in recent studies . This makes this compound a compound of interest for researchers in the fields of synthetic chemistry, agrochemical discovery, and antifungal mechanism of action studies. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-propyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-5-10-14-11(12(17)18)15-16(10)9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTZAOSCRNFQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No: 1132-61-2) is a compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClN3O2\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

In a specific study evaluating a series of triazole derivatives, it was found that compounds with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes. For example, derivatives demonstrated an IC50 value for COX-2 inhibition ranging from 18.59 µM to 47.83 µM .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In vitro studies indicated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship suggests that modifications in the triazole ring can enhance antimicrobial effects.

Anticancer Potential

The anticancer activity of triazole derivatives has also been explored. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in various cancer lines. Studies have indicated that these compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of triazole derivatives demonstrated that specific compounds significantly reduced paw edema in a carrageenan-induced rat model. The most effective derivative exhibited an efficacy comparable to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several triazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Summary

Biological ActivityIC50 Value (µM)Reference
COX-1 Inhibition593.5
COX-2 Inhibition21.53
Antimicrobial Activity (Gram-positive)Various
Antimicrobial Activity (Gram-negative)Various
Cytokine Inhibition (TNF-α)Significant Reduction

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Substituents (Position) Key Structural Features Applications/Effects References
1-(2-Chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid 2-Cl-phenyl (1), propyl (5) Ortho-chloro, lipophilic alkyl chain Potential agrochemical/pharmaceutical -
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 4-Cl-phenyl (1), methyl (5) Para-chloro, shorter alkyl chain Research chemical
Fenchlorazole 2,4-diCl-phenyl (1), CCl₃ (5) Dichlorophenyl, trichloromethyl Herbicide
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 2-NO₂-phenyl (1), 2-methylpropyl (5) Nitro group, branched alkyl Industrial/research use
Cenobamate 2-Cl-phenyl, tetrazole, carbamate Non-triazole, carbamate ester Anticonvulsant drug

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of substituted hydrazines with appropriate carbonyl precursors. Key steps include:

  • Cyclization : Use of 2-chlorophenyl hydrazine and propyl-substituted carboxylic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DCM).
  • Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve cyclization efficiency .
  • Protection Strategies : Temporary protection of the carboxylic acid group (e.g., esterification) prevents unwanted side reactions during intermediate steps .
  • Yield Enhancement : Reaction temperature (80–120°C) and solvent polarity significantly impact purity. For example, DMF increases solubility of intermediates, improving yields up to 55–65% .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the propyl group’s methyl protons appear as a triplet (δ 0.8–1.0 ppm), while the triazole ring protons resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Carboxylic acid C=O stretching (1690–1720 cm⁻¹) and triazole C-N vibrations (1550–1600 cm⁻¹) validate functional groups .
  • X-Ray Crystallography : Resolves ambiguities in stereochemistry. Related triazole derivatives show planar triazole rings with dihedral angles <5° relative to the chlorophenyl group .

Q. What preliminary biological assays are suitable for evaluating therapeutic potential?

Methodological Answer:

  • In Vitro Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or cannabinoid receptors using fluorometric or radiometric assays. For example, diaryltriazole analogs exhibit IC₅₀ values of 0.8–2.5 µM against COX-2 .
  • Receptor Binding Studies : Competitive binding assays with radiolabeled ligands (e.g., [³H]CP-55,940 for cannabinoid receptors) quantify affinity .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (e.g., CC₅₀ > 50 µM) .

Advanced Research Questions

Q. How can discrepancies between computational docking predictions and experimental binding data be resolved?

Methodological Answer:

  • Parameter Refinement : Adjust force fields (e.g., AMBER or CHARMM) to better model halogen bonding between the 2-chlorophenyl group and receptor residues .
  • Solvent Effects : Include explicit water molecules in molecular dynamics simulations to account for hydrophobic interactions missed in vacuum models .
  • Validation : Cross-check docking results with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Q. What strategies address contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS to identify active metabolites in plasma. For example, ester hydrolysis in vivo may convert prodrugs to active carboxylic acids, altering efficacy .
  • Bioavailability Optimization : Modify lipophilicity via prodrug approaches (e.g., ethyl ester derivatives) to enhance membrane permeability .
  • PK/PD Modeling : Integrate pharmacokinetic data (e.g., half-life, volume of distribution) with pharmacodynamic endpoints to reconcile dose-response disparities .

Q. How can synthesis be scaled without compromising purity, and what quality control methods are critical?

Methodological Answer:

  • Process Optimization : Replace batch reactors with flow chemistry systems to control exothermic reactions and improve reproducibility .
  • Purification Techniques : Use preparative HPLC with C18 columns (acetonitrile/water gradients) to isolate high-purity fractions (>98%) .
  • Analytical QC :
    • HPLC-UV : Monitor retention time consistency (e.g., tR = 12.5 min under 70:30 acetonitrile:water) .
    • Elemental Analysis : Confirm C, H, N composition (e.g., theoretical: C 54.55%, H 4.58%, N 15.15%) .

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